An In-depth Technical Guide to the Physicochemical Properties of Ac-DL-Ala-OH-d4
An In-depth Technical Guide to the Physicochemical Properties of Ac-DL-Ala-OH-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of N-Acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4), a deuterated form of N-acetyl-DL-alanine. This information is critical for its application in various research and development settings, including its use as an internal standard in pharmacokinetic studies and as a tracer in metabolic research.
Core Physicochemical Data
The integration of deuterium into the structure of N-acetyl-DL-alanine results in a compound with a higher molecular weight than its non-deuterated counterpart. This isotopic labeling is crucial for applications where mass differentiation is required.
| Property | Value | Source |
| Chemical Formula | C₅H₅D₄NO₃ or CD₃CD(NHCOCH₃)COOH | [1][2] |
| Molecular Weight | 135.16 g/mol | [1] |
| Accurate Mass | 135.083 | [3] |
| Isotopic Enrichment | 98 atom % D | [1] |
| Appearance | White crystalline solid (inferred from unlabelled compound) | [4] |
| Storage Conditions | Room temperature, away from light and moisture | [1][5] |
| Stability | Stable under recommended storage conditions | [1] |
| CAS Number (Unlabelled) | 1115-69-1 | [1] |
Experimental Protocols & Characterization Workflow
Due to the limited availability of specific experimental data for Ac-DL-Ala-OH-d4, the following protocols are based on standard methodologies for the characterization of similar isotopically labeled amino acid derivatives.
1. Synthesis and Purification:
The synthesis of deuterated amino acids often involves multi-step chemical reactions. For instance, a common approach for synthesizing labeled DL-alanine involves reactions starting from labeled precursors, followed by purification using techniques like ion-exchange chromatography to ensure high purity.[6]
2. Structural Elucidation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard methods for confirming the chemical structure. For a deuterated compound like Ac-DL-Ala-OH-d4, the absence of signals at the deuterated positions in the ¹H NMR spectrum and altered splitting patterns in the ¹³C NMR spectrum would confirm the isotopic labeling.
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Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and isotopic purity of the compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed for detailed analysis.[7]
-
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be used to identify the functional groups present in the molecule. The vibrational modes of C-D bonds will differ from C-H bonds, providing further evidence of deuteration.[8][9]
3. Solubility Determination:
The solubility of Ac-DL-Ala-OH-d4 in various solvents (e.g., water, ethanol, DMSO) would typically be determined by adding a known amount of the compound to a specific volume of the solvent at a controlled temperature and observing the point of saturation. The unlabelled DL-alanine is soluble in water and slightly soluble in ethanol.[10]
4. Purity Analysis:
High-Performance Liquid Chromatography (HPLC) is a standard technique to assess the chemical purity of the compound, ensuring the absence of synthetic intermediates or byproducts.[]
Below is a logical workflow for the physicochemical characterization of a deuterated compound such as Ac-DL-Ala-OH-d4.
Caption: Workflow for Physicochemical Characterization.
Spectroscopic Data Insights (Based on Analogous Compounds)
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¹H NMR: The proton NMR spectrum of the non-deuterated N-Acetyl-DL-alanine would show signals for the methyl protons of the alanine and acetyl groups, as well as the alpha-proton. In Ac-DL-Ala-OH-d4, the signals corresponding to the deuterated methyl and alpha-protons of the alanine backbone would be absent.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl, carboxyl, methyl, and alpha-carbons. The signals for the deuterated carbons would likely exhibit splitting due to coupling with deuterium.[12]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the deuterated molecular weight (approximately 135.16 Da). The isotopic distribution pattern would confirm the presence of four deuterium atoms.[1][3]
-
IR Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H, C=O (amide and carboxylic acid), and O-H functional groups. Additionally, C-D stretching and bending vibrations would be observed at lower frequencies compared to their C-H counterparts.[9][13]
This technical guide summarizes the key physicochemical properties of Ac-DL-Ala-OH-d4 based on available data and established scientific principles for analogous compounds. For detailed experimental procedures and data, it is recommended to consult the certificates of analysis provided by commercial suppliers or conduct specific in-house experiments.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. Ac-Ala-OH-d4 | CAS#:2230887-18-8 | Chemsrc [chemsrc.com]
- 3. N-Acetyl-DL-alanine-2,3,3,3-d4 | LGC Standards [lgcstandards.com]
- 4. nbinno.com [nbinno.com]
- 5. DL-Alanine (2,3,3,3-Dâ, 97-98%) - Cambridge Isotope Laboratories, DLM-1276-1 [isotope.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Discovery of Acylated Glycine and Alanine by Integrating Chemical Derivatization-Based LC-MS/MS and Knowledge-Driven Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IR spectroscopy of isotope-labeled helical peptides: probing the effect of N-acetylation on helix stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The infrared spectrum of solid L-alanine: influence of pH-induced structural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
